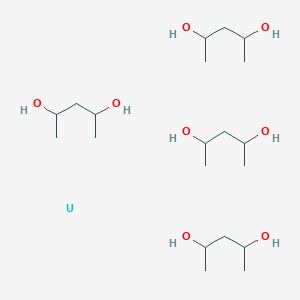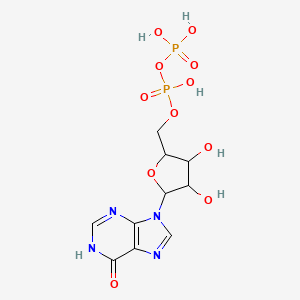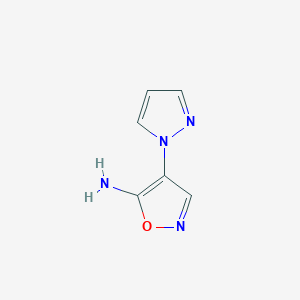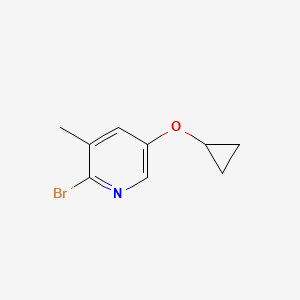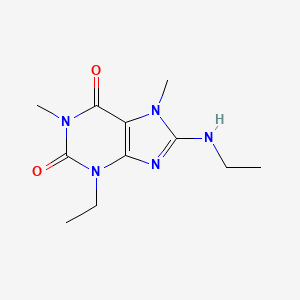![molecular formula C14H18N2O4S B13991180 N-(4-Oxospiro[chroman-2,4'-piperidin]-6-yl)methanesulfonamide](/img/structure/B13991180.png)
N-(4-Oxospiro[chroman-2,4'-piperidin]-6-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Oxospiro[chroman-2,4’-piperidin]-6-yl)methanesulfonamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxospiro[chroman-2,4’-piperidin]-6-yl)methanesulfonamide typically involves a multi-step process. One common method starts with the reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone in a base-catalyzed spirocyclization reaction to form the key intermediate tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate . This intermediate is then subjected to further reactions, including deprotection and sulfonation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxospiro[chroman-2,4’-piperidin]-6-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Oxospiro[chroman-2,4’-piperidin]-6-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism . This inhibition can lead to reduced fatty acid synthesis and increased fatty acid oxidation, making it a potential treatment for metabolic disorders.
Comparison with Similar Compounds
Similar Compounds
Spiro[chromane-2,4’-piperidine]-4-one: This compound shares a similar spiro structure and has been studied for its pharmacological properties.
N-acyl/aroyl spiro[chromane-2,4’-piperidin]-4(3H)-one: Another related compound with potential therapeutic applications.
Uniqueness
N-(4-Oxospiro[chroman-2,4’-piperidin]-6-yl)methanesulfonamide stands out due to its unique combination of a spiro linkage and a methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H18N2O4S |
|---|---|
Molecular Weight |
310.37 g/mol |
IUPAC Name |
N-(4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl)methanesulfonamide |
InChI |
InChI=1S/C14H18N2O4S/c1-21(18,19)16-10-2-3-13-11(8-10)12(17)9-14(20-13)4-6-15-7-5-14/h2-3,8,15-16H,4-7,9H2,1H3 |
InChI Key |
HEJFARVWMBSBTR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCNCC3)CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


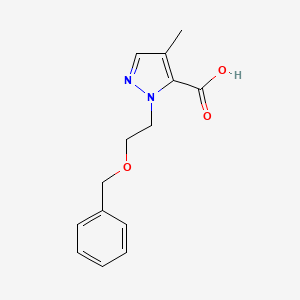
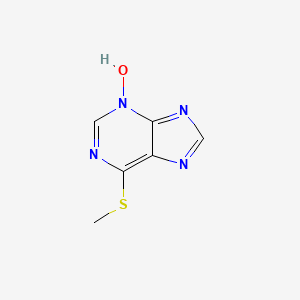
![2-[4-[(5,7-dimethyl-3,6-dihydro-2H-1,4-diazepin-6-yl)diazenyl]phenyl]sulfonylguanidine](/img/structure/B13991132.png)
![(2E)-2-[2-(hydroxymethyl)phenyl]-2-methoxyimino-N-methylacetamide](/img/structure/B13991135.png)
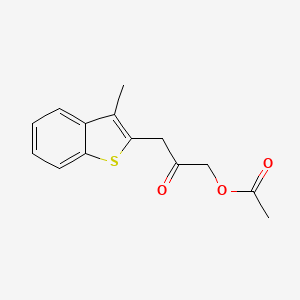

![6-Bromo-3-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13991142.png)

